Lead(II) iodide

Vue d'ensemble

Description

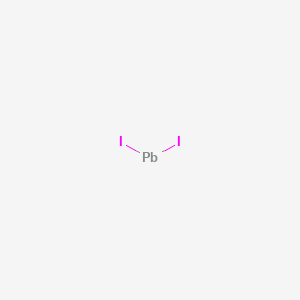

Lead(II) iodide is a chemical compound with the formula PbI2. It varies in color from yellow to red, depending on the temperature . At room temperature, it is a bright yellow odorless crystalline solid, that becomes orange and red when heated . It has nonlinear optical, ferroelectric, and ferroelastic properties .

Synthesis Analysis

Lead(II) iodide is commonly synthesized via a precipitation reaction between potassium iodide (KI) and lead (II) nitrate . A versatile lead iodide particle synthesis and film surface analysis for optoelectronics has been reported .Molecular Structure Analysis

The structure of PbI2, as determined by X-ray powder diffraction, is primarily hexagonal close-packed system with alternating between layers of lead atoms and iodide atoms, with largely ionic bonding . The crystal structure of the title compound has been determined by X-ray diffractometry .Chemical Reactions Analysis

Lead(II) iodide reacts with potassium iodide forming lead (II) iodide and potassium nitrate . If you add colorless potassium iodide solution (or any other source of iodide ions in solution) to a solution of lead (II) nitrate, a bright yellow precipitate of lead (II) iodide is produced .Physical And Chemical Properties Analysis

Lead(II) iodide is a bright yellow powder that is odorless . It has a density of 6.16 g/cm3 . The melting point of Lead iodide is 410 °C (770 °F; 683 K) and the boiling point is 872 °C (1,602 °F; 1,145 K) . It is insoluble in most liquids, barring boiling water and potassium iodine .Applications De Recherche Scientifique

Radiation Detection

Lead(II) iodide is utilized as a detector material for high-energy photons, including X-rays and gamma rays. Its ferroelastic properties and efficiency in stopping X-ray and gamma ray provide excellent environmental stability .

Photography and Printing

In the fields of photography and printing, Lead(II) iodide is used due to its light-sensitive properties. It helps in capturing images and creating prints with high precision .

Mosaic Gold and Bronzing

Lead(II) iodide is employed in creating mosaic gold and bronzing effects, likely due to its vibrant yellow color and reflective properties .

Radiation Shielding Materials

Studies have shown that Lead(II) iodide can be incorporated into composites to enhance their gamma radiation shielding properties. This includes improving linear and mass attenuation coefficients, effective atomic number (Z_eff), and effective electron density .

Chemical Experiments

The compound is known for the “golden rain” experiment, where it is recrystallized from a hot solution by cooling, forming golden-yellow crystals. This demonstrates its solubility and recrystallization properties .

Nonlinear Optical Crystals

Lead(II) iodide forms part of new lead-iodide formates which exhibit strong second-harmonic generation (SHG) response. These are in demand for industrial and commercial applications due to their nonlinear optical (NLO) properties .

Mécanisme D'action

Target of Action

Lead(II) iodide, also known as diiodolead, is a chemical compound with the formula PbI2 . It primarily targets the central nervous system (CNS), blood, kidney, and thyroid .

Mode of Action

Lead(II) iodide has nonlinear optical, ferroelectric, and ferroelastic properties . It has a wide semiconducting band gap (Eg=2.3 eV) which enables low noise operation at room temperature and above . It has high X-ray and gamma ray stopping efficiency .

Biochemical Pathways

Lead(II) iodide is involved in the synthesis of lead perovskite , a material used in optoelectronic devices . The synthesis process involves the degradation of a 2-D sheet of crystals of lead(II) iodide into 1-D fibrous intermediates, followed by Oswald ripening of perovskite crystals .

Pharmacokinetics

Lead(II) iodide is a bright yellow odorless crystalline solid . It has a molar mass of 461.01 g/mol , a melting point of 410 °C , and a boiling point of 872 °C . It is soluble in water (0.44 g/L at 0 °C, 0.76 g/L at 20 °C, and 4.1 g/L at 100 °C), but insoluble in ethanol and cold HCl . It is soluble in alkalis, KI solution, and methyl isopropyl ketone .

Result of Action

The compound’s action results in the formation of a bright yellow odorless crystalline solid that becomes orange and red when heated . It was formerly employed as a yellow pigment in some paints, with the name iodide yellow . That use has been largely discontinued due to its toxicity and poor stability .

Action Environment

Lead(II) iodide has excellent environmental stability . It can operate at low noise at room temperature and above due to its wide semiconducting band gap . It is decomposed by light at temperatures above 125 °c . This effect has been used in a patented photographic process .

Safety and Hazards

Orientations Futures

Lead(II) iodide has a few specialized applications, such as the manufacture of solar cells, X-rays and gamma-ray detectors . The prepared 2D perovskites demonstrated robust stability under ambient conditions as well as resistance to water . This could motivate the use of these long alkyl chain cation-based 2D perovskite materials in perovskite solar cells for achieving prolonged device stability but also for the next generation LEDs and display technologies .

Propriétés

IUPAC Name |

diiodolead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pb/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRAHKHDFPBMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Pb]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbI2, I2Pb | |

| Record name | LEAD IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | lead(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead iodide appears as a yellow crystalline solid. Insoluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in printing and photography, to seed clouds and other uses., Bright yellow solid; [Merck Index] Slightly soluble in water(630 mg/L at 20 deg C); [ATSDR ToxProfiles] | |

| Record name | LEAD IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(II) iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

872 °C (decomposes) | |

| Record name | LEAD IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in potassium iodide and concentrated sodium acetate solutions, Sol in concd solns of alkali iodides; freely sol in soln of sodium thiosulfate; sol in 200 parts cold, 90 parts hot aniline; insol in alcohol or cold HCl., Water (g/100 cu cm) 0.076 at 20 °C | |

| Record name | LEAD IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 6.16 g/cu cm | |

| Record name | LEAD IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

100 Pa Hg at 470 °C; 1000 Pa at 558 °C; 10,000 Pa at 682 °C; 100,000 Pa at 869 °C | |

| Record name | LEAD IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Lead(II) iodide | |

Color/Form |

Yellow hexagonal crystals, Bright yellow powder | |

CAS RN |

10101-63-0 | |

| Record name | LEAD IODIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3741 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead iodide (PbI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10101-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead diiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

410 °C | |

| Record name | LEAD IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/636 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)